Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Chemical stability Prototropic isomerization Steric blocking

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697493-17-6) is a sp³-rich 1-oxaspiro[2.3]hexane derivative bearing a methyl ester at the 2-position and an isopropyl substituent at the 5-position of the cyclobutane ring. Its molecular formula is C₁₀H₁₆O₃ (MW 184.23) and it is commercially supplied at a standard purity of 95%, with batch-specific QC (NMR, HPLC, GC) available.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B13189771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(C)C1CC2(C1)C(O2)C(=O)OC
InChIInChI=1S/C10H16O3/c1-6(2)7-4-10(5-7)8(13-10)9(11)12-3/h6-8H,4-5H2,1-3H3
InChIKeyXMXCTQJTIAHWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: Structural Identity and Spirocyclic Class Context for Procurement Decisions


Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697493-17-6) is a sp³-rich 1-oxaspiro[2.3]hexane derivative bearing a methyl ester at the 2-position and an isopropyl substituent at the 5-position of the cyclobutane ring . Its molecular formula is C₁₀H₁₆O₃ (MW 184.23) and it is commercially supplied at a standard purity of 95%, with batch-specific QC (NMR, HPLC, GC) available . The 1-oxaspiro[2.3]hexane scaffold belongs to an emerging class of strained spiro-heterocycles investigated as bioisosteres for common saturated heterocycles in medicinal chemistry [1]. This compound is distinguished from generic spiro[2.3]hexane building blocks by the specific regiochemistry of its isopropyl and ester substituents, which define unique vectors for fragment elaboration and are unavailable in simpler, unsubstituted core analogues.

Why Spiro[2.3]hexane Substitution Patterns Prevent Simple Interchangeability of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate with Closest Analogs


Unsubstituted 1-oxaspiro[2.3]hexane esters undergo base-promoted prototropic isomerization to bicyclo[1.1.0]butane derivatives, representing a chemical instability pathway that can compromise synthetic utility [1]. The presence of the 5-isopropyl substituent in the target compound sterically blocks this isomerization, providing differential chemical stability that is absent in the unsubstituted methyl 1-oxaspiro[2.3]hexane-5-carboxylate. Regioisomeric variants such as methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1692531-12-6; MW 198.26) and gem-dimethyl derivatives like methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1936322-38-1; MW 212.29) differ in substitution pattern, molecular weight, and lipophilicity, each altering the exit vector orientation and physicochemical profile relative to the target compound. Generic interchange among these analogs is therefore not possible without altering key molecular recognition features, ADME properties, or chemical reactivity.

Quantitative Comparator Evidence for Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: Why This Specific Substitution Pattern Matters


Chemical Stability Advantage: Resistance to Prototropic Isomerization vs. Unsubstituted 1-Oxaspiro[2.3]hexane Esters

The unsubstituted methyl 1-oxaspiro[2.3]hexane-5-carboxylate undergoes prototropic isomerization to 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives upon treatment with lithium diisopropylamide (LDA) in aprotic medium [1]. The target compound, methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, has an isopropyl substituent at the 5-position that sterically shields the adjacent C–H bonds, blocking deprotonation and subsequent isomerization. While a direct kinetic comparison has not been reported, the Razin study establishes that the isomerization pathway is operative for the unsubstituted analog (isolated yield of bicyclobutane product reported, yield ~55–70% depending on conditions) and requires an α-proton at the 5-position, which is absent in the target compound [1].

Chemical stability Prototropic isomerization Steric blocking

Lipophilicity Tuning: Measured logP vs. Core 1-Oxaspiro[2.3]hexane Scaffold

The target compound has a calculated logP of 1.363, as determined from its structure (Leyan database) . This represents a significant increase over the core 1-oxaspiro[2.3]hexane scaffold, which has a logP of 0.94 (reported experimental value from Chemsrc) . The logP difference of 0.42 log units reflects the contribution of the isopropyl and methyl ester substituents to overall lipophilicity. For comparison, the 5,5-dimethyl analog (CAS 1936322-38-1, MW 212.29) has additional methyl groups that further increase lipophilicity (calculated logP estimated >1.8 based on additive models), while the regioisomeric 5-methyl-2-isopropyl analog (CAS 1692531-12-6) is expected to have a slightly different logP due to altered molecular shape .

Lipophilicity logP Physicochemical properties

Molecular Weight Advantage for Fragment-Based Screening vs. 5,5-Dimethyl Analog

The target compound (MW 184.23) is 14 Da lighter than the regioisomeric 5-methyl analog (MW 198.26) and 28 Da lighter than the 5,5-dimethyl analog (MW 212.29) . In fragment-based screening, the "rule of three" (MW ≤ 300, with preference < 250) favors lower molecular weight for higher hit rates. The target compound's single isopropyl substitution at the 5-position (rather than gem-dimethyl) reduces MW while retaining sufficient steric bulk to define a unique vector for target engagement. The MW difference of 28 Da (15%) relative to the 5,5-dimethyl derivative is significant in fragment library design, where every heavy atom added can compromise ligand efficiency indices.

Fragment-based drug discovery Molecular weight Lead-likeness

Unique Exit Vector Geometry: Regioisomeric Differentiation from 5-Methyl-2-isopropyl Analog

The target compound (methyl 5-isopropyl-1-oxaspiro[2.3]hexane-2-carboxylate) positions the isopropyl group on the cyclobutane ring (5-position) and the methyl ester directly on the oxirane ring (2-position). The regioisomer methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1692531-12-6) reverses this arrangement, placing a methyl on the cyclobutane and both the isopropyl and ester on the oxirane . This reversal alters the spatial orientation (exit vectors) of substituents relative to the spiro junction. While no head-to-head biological comparison has been published, the different substitution patterns would lead to distinct presentations of functional groups in target binding sites, as demonstrated in the broader class of spiro[2.3]hexane bioisosteres where the position of heteroatom incorporation determines which common heterocycle motif is mimicked [1].

Exit vector geometry Regioisomerism Structure-activity relationships

Verified Purity and Batch Reproducibility vs. Research-Grade Unsubstituted Scaffolds

The target compound is commercially supplied with a standard purity of 95% and individual batch QC data including NMR, HPLC, and GC are available from Bidepharm . This QC documentation provides procurement-grade confidence. In contrast, the simpler unsubstituted 1-oxaspiro[2.3]hexane-2-carboxylate scaffold is often available only as a research-grade intermediate with limited QC documentation, and the prototropic isomerization lability of the unsubstituted analog further complicates storage and handling consistency. While purity alone (95%) is comparable among the regioisomeric and gem-dimethyl analogs , the combination of documented purity, batch traceability, and predicted chemical stability differentiates the target compound for procurement where reproducibility is critical.

Quality control Purity Procurement

Spiro[2.3]hexane Bioisostere Class Validation: 5-Oxaspiro[2.3]hexanes as Potential Tetrahydropyran Surrogates

A systematic computational and in vitro evaluation of nine spiro[2.3]hexane analogues by Natho et al. (2025) demonstrated that 5-oxaspiro[2.3]hexanes cluster with tetrahydropyran and related oxygen heterocycles in unsupervised learning analysis, suggesting potential as bioisosteric replacements [1]. While the target compound was not directly screened, the 5-oxaspiro[2.3]hexane core (identical to the target compound's scaffold) was included in the clustering analysis alongside ~70 common drug discovery heterocycles. In contrast, 5-azaspiro[2.3]hexanes clustered with piperidine, and spiro[2.3]hexane (all-carbon) analogs were identified as less promising by the same clustering methodology [1]. This class-level evidence supports the strategic selection of 1-oxaspiro[2.3]hexane derivatives (rather than all-carbon or aza-spiro variants) for projects targeting oxygen-heterocycle replacement.

Bioisosterism Drug discovery Scaffold hopping

Procurement-Driven Application Scenarios Where Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate Outperforms Closest Analogs


Fragment-Based Lead Generation Requiring Oxygen-Heterocycle Bioisosteres with Moderate Lipophilicity

Medicinal chemistry programs seeking to replace tetrahydropyran or morpholine motifs with sp³-rich bioisosteres can use this compound as a starting scaffold. The 5-oxaspiro[2.3]hexane core has been computationally validated as an oxygen-heterocycle mimetic via unsupervised clustering against ~70 common heterocycles [1]. The target compound's logP of 1.363 positions it in an optimal lipophilicity range for fragment screening (logP 1–3), avoiding the excessively high lipophilicity of gem-dimethyl analogs (logP >1.8) . Its MW of 184.23 complies with fragment rule-of-three criteria, and the 5-isopropyl substituent provides a defined hydrophobic vector for initial SAR exploration .

Multi-Step Synthetic Sequences Involving Basic Conditions Where Unsubstituted Spiro Epoxides Are Unstable

The unsubstituted methyl 1-oxaspiro[2.3]hexane-5-carboxylate undergoes rapid prototropic isomerization to bicyclobutane derivatives upon exposure to LDA or other strong bases, limiting its use in multi-step syntheses [1]. The isopropyl substituent at the 5-position of the target compound blocks this degradation pathway by eliminating the acidic α-proton. This enables incorporation of the 1-oxaspiro[2.3]hexane moiety into synthetic routes requiring basic conditions (e.g., ester hydrolysis, enolate alkylations, or amide couplings) without scaffold rearrangement. Procurement of this stabilized derivative is critical for synthetic planning where the unsubstituted analog would fail.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Spirocyclic Scaffolds

When exploring the SAR of spiro[2.3]hexane-based ligands, the position of substituents around the spiro junction defines distinct pharmacophoric vectors. The target compound projects the isopropyl group from the cyclobutane C5 position and the methyl ester from the oxirane C2 position, creating a unique spatial arrangement distinct from the regioisomeric methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (where isopropyl is at C2) [1]. Systematic SAR requires both regioisomers, and procurement of the specific 5-isopropyl-2-carboxylate regioisomer is essential to avoid confounding SAR interpretation with mixed exit vector geometries.

Building Block Procurement for Parallel Library Synthesis Requiring Batch-to-Batch Reproducibility

The compound is supplied at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from major vendors such as Bidepharm [1]. This level of quality assurance, combined with the compound's predicted chemical stability (resistance to isomerization), makes it suitable for parallel library synthesis where multiple analogs are prepared from a common intermediate. In contrast, the unsubstituted 1-oxaspiro[2.3]hexane-2-carboxylate scaffold has limited commercial QC and documented instability, making it a riskier choice for library production where intermediate degradation can compromise entire compound collections.

Quote Request

Request a Quote for Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.